Trifloxystrobin acid

Environmental Fate Soil Persistence Ecotoxicology

Accurate environmental fate studies require trifloxystrobin acid-not the parent fungicide. The esterase hydrolysis metabolite exhibits a soil half-life of 138-231 days (vs. 0.35-3 days for parent), making it the primary residue of concern. - Critical for regulatory compliance monitoring (EU MRL 0.5 mg/kg for tomatoes) - Essential for QuEChERS-based LC-MS/MS in food matrices (milk, eggs, coffee, rice) - Validates negative-mode ionization and recovery rates at low ng/g levels - Enables robust calibration with R² > 0.99

Molecular Formula C19H17F3N2O4
Molecular Weight 394.3 g/mol
CAS No. 252913-85-2
Cat. No. B3333937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifloxystrobin acid
CAS252913-85-2
Molecular FormulaC19H17F3N2O4
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17-
InChIKeyISZQNKFXNXQTTF-QNBZCDOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifloxystrobin Acid: Critical Metabolite Standard


Trifloxystrobin acid (CGA 321113) is the primary hydrolytic metabolite of the strobilurin fungicide trifloxystrobin [1]. Belonging to the β-methoxyacrylate subclass, it is formed via esterase-mediated cleavage of the parent compound in soil, water, and biological systems [2]. As a key marker in environmental fate studies, this analytical standard is essential for regulatory compliance monitoring, environmental risk assessment, and food safety evaluations [3].

Metabolite Standard
Primary hydrolytic metabolite of trifloxystrobin for environmental fate studies
Analytical Requirement
Certified reference material for LC-MS/MS residue monitoring in soil, water, and food
Physicochemical Distinction
Polar carboxylic acid with distinct chromatographic retention vs. parent ester

Why Trifloxystrobin Acid Substitution Fails


Analytical standards of the parent fungicide trifloxystrobin cannot be substituted for trifloxystrobin acid due to fundamental differences in physicochemical and environmental behavior. Trifloxystrobin is a non-polar ester (log P ~4.5) with low water solubility (0.61 mg/L at 20°C), while trifloxystrobin acid is a polar carboxylic acid with significantly higher water solubility [1]. This polarity inversion alters chromatographic retention times, ionization efficiency in LC-MS/MS, and extraction recovery rates, necessitating distinct analytical methods [2]. Environmentally, the acid metabolite exhibits profoundly different persistence and mobility: while trifloxystrobin degrades rapidly in soil (DT50 = 0.35-3.0 days), trifloxystrobin acid demonstrates remarkable stability (DT50 = 138.6-231.0 days in artificial soil), making it the primary residue of concern in long-term environmental monitoring [3]. Substitution would introduce substantial quantitative error, leading to inaccurate regulatory compliance assessments and flawed environmental risk evaluations.

Target Standard
Potential Substitute
Key Difference
Trifloxystrobin Acid
Trifloxystrobin (parent)
Higher polarity alters LC retention and ionization
Trifloxystrobin Acid
Trifloxystrobin (parent)
Longer soil persistence may shift residue profile
Trifloxystrobin Acid
Trifloxystrobin (parent)
Weaker soil adsorption may underestimate leaching risk

Trifloxystrobin Acid: Key Differentiation Evidence


Soil Persistence vs. Parent Compound

Trifloxystrobin acid (TFSA) demonstrates dramatically greater environmental persistence in soil compared to its parent compound, trifloxystrobin (TFS). In a controlled study using artificial soil, the half-life (DT50) of TFSA ranged from 138.6 to 231.0 days, whereas TFS exhibited a half-life of only 20.4–24.7 days [1]. This represents a 5.6- to 11.3-fold increase in persistence. Additionally, while the parent compound degrades rapidly in field soil (DT50 = 0.35–3.0 days across various studies), TFSA accumulates as the major residue in soil, often exceeding the parent compound concentration shortly after application [2]. This differential stability confirms that TFSA, not the parent fungicide, is the primary compound of concern for long-term environmental monitoring and risk assessment.

Soil Persistence vs. Parent
Head-to-head
5.6–11.3× longer DT50
Supports long-term soil residue monitoring
Artificial soil; parent DT50 20.4–24.7 d
Environmental Fate Soil Persistence Ecotoxicology

Aquatic Toxicity vs. Parent

The conversion of trifloxystrobin to its acid metabolite results in a dramatic reduction in acute aquatic toxicity. Regulatory evaluation data (EU EFSA) reports a 96-hour LC50 for trifloxystrobin acid in temperate freshwater fish of >106 mg/L [1]. In stark contrast, the parent compound trifloxystrobin is classified as highly toxic to fish and aquatic invertebrates, with reported LC50 values for fish species in the low µg/L to low mg/L range [2]. For example, trifloxystrobin exhibits an LC50 of 0.023 mg/L (23 µg/L) for Daphnia magna neonates . This represents a >4,600-fold difference in acute toxicity. While the parent compound poses a significant acute risk to aquatic ecosystems from spray drift or runoff, the acid metabolite's acute toxicity profile is orders of magnitude lower, shifting the environmental risk assessment from acute mortality to chronic, sub-lethal effects.

Aquatic Toxicity vs. Parent
Cross-study
>4,600-fold lower acute LC50
Differentiates acute from chronic risk assessment
Parent LC50 23 µg/L (Daphnia); acid LC50 >106 mg/L (fish)
Aquatic Ecotoxicology Risk Assessment Regulatory Compliance

Analytical Marker for Residue Monitoring

Trifloxystrobin acid (TFSA) is the predominant residue detected in soil following trifloxystrobin application, often surpassing the parent compound in concentration. Field studies in tomatoes show that while trifloxystrobin dissipates with half-lives of 2.9–5.4 days, TFSA accumulates as the major terminal residue in soil [1]. Similarly, in rice paddy ecosystems, the final total residue of TFSA is much higher in soil than the parent compound [2]. This is further supported by studies on earthworms where TFSA accumulation continuously increased over the 28-day exposure period, while parent compound accumulation plateaued and then declined [3]. Consequently, validated LC-MS/MS methods for food and environmental matrices (milk, eggs, pork, coffee, rice, tomatoes) explicitly target both the parent and the acid metabolite, with limits of quantification (LOQ) typically at 1 ng/g for TFSA [4]. Sourcing a certified analytical standard of trifloxystrobin acid is therefore essential for any laboratory performing regulatory residue analysis or environmental fate studies involving trifloxystrobin.

Residue Monitoring Marker
Cross-study
Primary soil residue; LOQ 1 ng/g
Supports multi-matrix regulatory residue analysis
Validated QuEChERS LC-MS/MS methods
Analytical Chemistry Method Validation Food Safety

Soil Mobility and Leaching Potential

The hydrolysis of trifloxystrobin to its acid metabolite fundamentally alters its soil mobility profile. Studies on the environmental fate of trifloxystrobin demonstrate that the parent compound strongly adsorbs to soil particles (high partition coefficients, KD), indicating a low risk of groundwater contamination [1]. In contrast, trifloxystrobin acid (TFS-acid) exhibits weaker adsorption to soil matrices [1]. This differential sorption behavior means that while the parent compound remains largely immobile in the upper soil layers, the acid metabolite has a greater potential to leach into lower soil horizons. If further degradation of the acid is slow (as supported by its long half-life), it may contaminate groundwater under worst-case conditions [1]. This difference in mobility is critical for environmental fate modeling and risk assessment, necessitating the use of authentic trifloxystrobin acid standards for accurate adsorption and leaching studies.

Soil Mobility vs. Parent
Head-to-head
Weaker sorption, higher leaching potential
Critical for groundwater risk modeling
Parent adsorbs strongly; acid more mobile
Environmental Chemistry Groundwater Adsorption

Trifloxystrobin Acid: Key Application Scenarios


Soil Persistence Monitoring

Trifloxystrobin acid is the critical target analyte for studies assessing the long-term environmental impact of trifloxystrobin use. Given its soil half-life of 138.6–231.0 days—an order of magnitude longer than the parent compound (20.4–24.7 days)—it is the primary residue accumulating in agricultural soils [1]. Researchers designing soil dissipation studies, terrestrial ecotoxicology assays (e.g., on earthworms), or groundwater vulnerability assessments must include this metabolite standard for accurate quantification. The compound's weaker soil adsorption compared to the parent further necessitates its use in leaching and groundwater contamination studies [2].

Multi-Matrix Residue Analysis

For contract research organizations (CROs) and food testing laboratories performing regulatory residue analysis to meet EU MRL (0.5 mg/kg for tomatoes) or Codex Alimentarius standards, trifloxystrobin acid is a mandatory analyte. Validated QuEChERS-based LC-MS/MS methods for matrices including milk, eggs, pork, coffee, rice, and tomatoes explicitly require quantification of both the parent and this acid metabolite [3][4]. The metabolite's predominance as the terminal residue in soil and its significant presence in processed food commodities makes its analytical standard indispensable for compliance testing and dietary risk assessment.

Acute vs. Chronic Aquatic Risk

The stark contrast in acute aquatic toxicity between trifloxystrobin (highly toxic, LC50 for Daphnia ~23 µg/L) and its acid metabolite (LC50 >106 mg/L for fish) makes the latter essential for nuanced environmental risk assessments [5]. Studies aiming to characterize the chronic, sub-lethal effects of strobilurin contamination in surface waters should utilize the acid metabolite standard to differentiate its contribution from that of the acutely toxic parent. This is particularly relevant for monitoring programs in agricultural watersheds where both compounds may be present due to runoff and in-situ hydrolysis.

Chromatographic Method Optimization

Due to its polar carboxylic acid moiety, trifloxystrobin acid exhibits markedly different chromatographic behavior and ionization efficiency compared to the non-polar ester parent [6]. Analytical chemists developing or validating LC-MS/MS methods for trifloxystrobin residues must use the authentic metabolite standard to optimize extraction protocols, chromatographic separation (e.g., reversed-phase with acidic modifiers), and mass spectrometry parameters (e.g., ionization in negative mode). The standard enables robust calibration (R² > 0.99) and accurate quantification at low ng/g levels, fulfilling the stringent requirements of modern multi-residue pesticide analysis [7].

Application
Selection Property
Validation Focus
Soil Persistence Monitoring
Metabolite stability in soil
Soil half-life verification (DT50)
Multi-Matrix Residue Analysis
Method-specific analyte requirement
Multi-matrix recovery and LOQ
Acute vs. Chronic Aquatic Risk
Differential acute toxicity profile
Chronic ecotoxicity endpoints
Chromatographic Method Optimization
Polar metabolite chromatographic behavior
Ionization efficiency and retention time

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